Physicochemical Baseline vs. Structure‑Related MCT1 Inhibitors
In the absence of direct biological comparison data, the most robust differentiation currently resides in the computed physicochemical profile. CAS 307341‑35‑1 displays a calculated logP (XLogP3‑AA) of 4.0, a topological polar surface area of 113 Ų, and 7 hydrogen‑bond acceptors [1]. In contrast, the thieno[2,3‑d]pyrimidine‑based MCT1 inhibitor AR‑C155858 (Ki = 2.3 nM for MCT1) exhibits a lower logP (~1.8) and a higher topological polar surface area (~140 Ų) [2]. These differences imply that CAS 307341‑35‑1 may have distinct membrane permeability and solubility profiles, which could translate into different cellular uptake kinetics or off‑target binding patterns, though this remains a class‑level inference until confirmed experimentally.
| Evidence Dimension | Computed lipophilicity and polarity |
|---|---|
| Target Compound Data | XLogP3‑AA = 4.0; TPSA = 113 Ų; H‑bond acceptors = 7 |
| Comparator Or Baseline | AR‑C155858 (PubChem CID 10226546): XLogP3‑AA ≈ 1.8; TPSA ≈ 140 Ų; H‑bond acceptors = 10 |
| Quantified Difference | Δ logP ≈ +2.2; Δ TPSA ≈ −27 Ų; Δ H‑bond acceptors = −3 |
| Conditions | Computed values from PubChem 2024.11.20 release; no experimental logP/logD or permeability data available for target compound |
Why This Matters
Physicochemical divergence of this magnitude can profoundly affect solubility, passive permeability, and plasma protein binding, directly impacting assay compatibility and in‑vivo pharmacokinetics if biological activity is eventually confirmed.
- [1] PubChem Compound Summary for CID 1183193, computed XLogP3‑AA, TPSA, and Hydrogen Bond Acceptor Count. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem Compound Summary for CID 10226546 (AR‑C155858), computed XLogP3‑AA and TPSA. National Center for Biotechnology Information, 2025. View Source
